4'-O-Benzyloxy Ezetimibe Diol Impurity
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Overview
Description
4’-O-Benzyloxy Ezetimibe Diol Impurity is a chemical compound with the molecular formula C31H31F2NO3 and a molecular weight of 503.58 g/mol . It is a byproduct of the synthesis of Ezetimibe, a cholesterol-lowering drug. This compound is commonly used in medical, environmental, and industrial research.
Chemical Reactions Analysis
4’-O-Benzyloxy Ezetimibe Diol Impurity undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4’-O-Benzyloxy Ezetimibe Diol Impurity has several scientific research applications, including:
Chemistry: It is used in impurity profiling of Ezetimibe, helping to ensure the purity and quality of the drug.
Biology: It is used in studies related to the biological activity and metabolism of Ezetimibe and its impurities.
Industry: It is used in the production and quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of 4’-O-Benzyloxy Ezetimibe Diol Impurity is not well-documented. as an impurity of Ezetimibe, it is likely to interact with similar molecular targets and pathways. Ezetimibe works by inhibiting the absorption of cholesterol in the small intestine, leading to a decrease in the amount of cholesterol available to the liver .
Comparison with Similar Compounds
4’-O-Benzyloxy Ezetimibe Diol Impurity can be compared with other similar compounds, such as:
4’-O-Benzyloxy Ezetimibe:
Ezetimibe: The parent compound, which is used as a cholesterol-lowering drug.
The uniqueness of 4’-O-Benzyloxy Ezetimibe Diol Impurity lies in its specific structure and its role as an impurity in the synthesis of Ezetimibe.
Properties
Molecular Formula |
C31H31F2NO3 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol |
InChI |
InChI=1S/C31H31F2NO3/c32-26-11-6-23(7-12-26)30(36)19-10-25(20-35)31(34-28-15-13-27(33)14-16-28)24-8-17-29(18-9-24)37-21-22-4-2-1-3-5-22/h1-9,11-18,25,30-31,34-36H,10,19-21H2/t25-,30-,31+/m0/s1 |
InChI Key |
LTAIEYAKJGHTSQ-LGXAAPQCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H]([C@@H](CC[C@@H](C3=CC=C(C=C3)F)O)CO)NC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(CCC(C3=CC=C(C=C3)F)O)CO)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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